1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine
Overview
Description
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Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antimicrobial Activities : Compounds structurally related to 1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine have demonstrated notable antimicrobial properties. For instance, a study by Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazol-3-one and found that some possessed good or moderate antimicrobial activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis Techniques : Research by Vo (2020) explored the synthesis of 1,5-disubstituted 1,2,3-triazoles, including 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole, via a metal-free multi-component reaction. This study contributes to the understanding of efficient synthesis routes for triazole compounds (Vo, 2020).
Biological Activities : Prasad et al. (2021) synthesized N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the biological significance of 1,2,4-triazoles in clinical drugs for various treatments, including anticancer, antiviral, and anticonvulsant applications (Prasad, Reddy, Settipalli, Kumar, Reddy, Basha, & Anwar, 2021).
Material Science Applications : Murugavel et al. (2014) conducted a study on a related compound, focusing on crystal structure and density functional theory (DFT) calculations. Such studies are crucial for understanding the properties and potential material science applications of triazole derivatives (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2014).
Corrosion Inhibition : Bentiss et al. (2009) researched the use of a similar triazole compound for corrosion inhibition of mild steel, indicating the potential of triazole derivatives in industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYAJSICINMAJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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